Cibulins

Description

Contextualizing Cibulins within Natural Products Chemistry

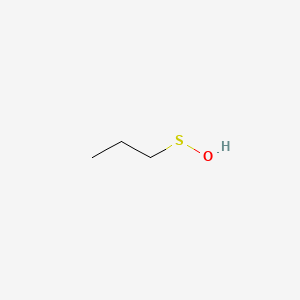

This compound, or propanesulfenic acid, is classified as an S-alkylsulfenic acid, representing the simplest member of the organosulfur oxoacid family with the general formula R–S–OH. nih.govwikipedia.org This distinguishes it from related sulfur-containing compounds such as sulfinic acids (R–S(=O)OH) and sulfonic acids (R–S(=O)2OH). wikipedia.org

In the realm of natural products chemistry, sulfenic acids, including this compound, are recognized as important intermediates in various biological processes. queensu.camdpi.comnih.gov this compound have been specifically identified as a plant metabolite. nih.govebi.ac.ukebi.ac.uk A notable instance of its natural occurrence is in Mimosa pudica, commonly known as the "shy plant." nih.govebi.ac.uk Research indicates that propanesulfenic acid is one of several small organic and inorganic sulfur compounds emitted from the roots of Mimosa pudica when the soil around them is disturbed or the roots are touched. ebi.ac.uk This emission contributes to the plant's unique odor response to mechanical stimuli. ebi.ac.uk

The chemical properties of this compound (propanesulfenic acid) are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C3H8OS | nih.gov |

| Molecular Weight | 92.16 g/mol | nih.gov |

| IUPAC Name | 1-hydroxysulfanylpropane | nih.gov |

| SMILES | CCCSO | nih.gov |

| InChIKey | LYNBNVDYPNEWHG-UHFFFAOYSA-N | nih.gov |

| Role | Plant metabolite | nih.govebi.ac.uk |

Historical Perspectives on this compound Research

The study of sulfenic acids, including propanesulfenic acid, has been historically challenging due to their inherent reactivity and transient nature. wikipedia.orgqueensu.camdpi.com Unlike more stable sulfur oxoacids like sulfinic and sulfonic acids, simple sulfenic acids are often difficult to isolate in solution. wikipedia.org This instability arises from their high reactivity as both electrophiles and nucleophiles, leading to a tendency for self-condensation and the formation of thiosulfinates. queensu.ca

Despite these challenges, academic research has advanced the understanding of sulfenic acids, particularly their roles as intermediates in biological and natural product synthesis. queensu.camdpi.comnih.gov Early insights into sulfenic acid chemistry often stemmed from studies on sulfur-containing compounds in plants, notably in the Allium genus (e.g., garlic and onions). wikipedia.orgqueensu.ca In these plants, sulfenic acids are generated through the enzymatic decomposition of precursor compounds, and some, like allyl sulfenic acid from allicin, are recognized for their potent antioxidant activity. wikipedia.orgqueensu.ca

The specific identification and characterization of propanesulfenic acid (this compound) as a natural product, particularly in species like Mimosa pudica, represent a more recent development within the broader field of plant metabolomics and chemical ecology. ebi.ac.uk Research in this area continues to explore the diverse array of natural products with labile sulfur-containing groups and their potential biological functions. bioengineer.org The ability to stabilize sulfenic acids through steric effects has also contributed to their more detailed study. wikipedia.orgqueensu.ca

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H8OS |

|---|---|

Molecular Weight |

92.16 g/mol |

IUPAC Name |

1-hydroxysulfanylpropane |

InChI |

InChI=1S/C3H8OS/c1-2-3-5-4/h4H,2-3H2,1H3 |

InChI Key |

LYNBNVDYPNEWHG-UHFFFAOYSA-N |

SMILES |

CCCSO |

Canonical SMILES |

CCCSO |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Cibulins

Botanical Sources of Cibulins: Focus on Mimosa pudica and Other Plant Metabolite Origins.

The primary documented botanical source of this compound is Mimosa pudica, a creeping perennial flowering plant belonging to the pea family, Fabaceae. wikipedia.org This plant is well-known for its rapid plant movement, where its leaves fold inward and droop when touched or shaken. wikipedia.org While this compound have been reported in Mimosa pudica, the specific concentration and distribution of the compound within the plant's tissues are not extensively detailed in current literature. wikipedia.org

Sulfenic acids, as a class of compounds, are known to be produced in other plants, such as those of the genus Allium (e.g., garlic and onions), through the enzymatic decomposition of compounds like alliin (B105686) following tissue damage. wikipedia.org However, it is important to note that the specific sulfenic acids in Allium species are not this compound (propanesulfenic acid). The presence of other sulfenic acids in the plant kingdom suggests that this compound may have other natural origins yet to be discovered.

Table 1: Botanical Sources and Related Sulfenic Acids

| Plant Species | Compound Mentioned | Notes |

|---|---|---|

| Mimosa pudica | This compound (Propanesulfenic acid) | Documented natural occurrence. wikipedia.org |

Advanced Isolation and Purification Techniques for this compound in Research Settings.

The isolation and purification of simple sulfenic acids like this compound present significant challenges due to their high reactivity and instability in solution. wikipedia.org Standard isolation techniques often lead to degradation or reaction of the sulfenic acid into more stable compounds such as thiosulfinates. researchgate.net Consequently, advanced and specialized techniques are necessary for their study.

Initial Extraction: The initial step would involve the extraction of metabolites from the plant material, likely Mimosa pudica. This is typically achieved by homogenizing the plant tissue in a suitable solvent system at low temperatures to minimize enzymatic activity and degradation of the target compound.

Detection and Characterization: Due to their transient nature, the in-situ trapping of sulfenic acids is a common strategy in research. researchgate.net This involves reacting the sulfenic acid with a specific trapping reagent to form a more stable derivative that can then be isolated and analyzed. For instance, dimedone is a reagent known to react with sulfenic acids, forming a stable adduct that can be detected using techniques like liquid chromatography-mass spectrometry (LC-MS). pnas.org

Purification: Purification of the native, untrapped Cibulin is likely unfeasible with conventional chromatographic methods. However, purification of the stabilized derivative could be achieved using techniques such as:

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the derivative from other components in the plant extract.

Mass Spectrometry (MS): Coupled with chromatography, MS provides a powerful tool for the identification and quantification of the target compound based on its mass-to-charge ratio.

Table 2: Advanced Techniques for the Study of this compound

| Technique | Application | Purpose |

|---|---|---|

| In-situ Trapping | Reaction with a stabilizing agent (e.g., dimedone) | To form a stable derivative for analysis. pnas.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and detection | To identify and quantify the trapped sulfenic acid derivative. pnas.org |

Compound Names Mentioned in the Article

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1-Propenesulfenic acid |

| 2-Propenesulfenic acid |

| Allicin |

| Alliin |

| This compound (Propanesulfenic acid) |

| Dimedone |

Biosynthesis and Metabolic Pathways of Cibulins

Elucidation of Cibulins Biosynthetic Routes.

There is currently no available scientific literature detailing the biosynthetic routes of this compound.

Enzymatic Components and Genetic Regulation of this compound Biosynthesis.

Information regarding the specific enzymes and genetic regulatory networks involved in the biosynthesis of this compound is not present in the available scientific record.

In Vitro and In Vivo Metabolic Transformations of this compound.

There are no published studies on the in vitro or in vivo metabolic transformations of this compound.

The chemical compound "this compound" is identified as Propanesulfenic acid, with the molecular formula C₃H₈OS and PubChem CID 20514207. uni.lunih.govwikidata.orgchemspider.com

Despite comprehensive searches for pre-clinical biological activity profiles, including in vitro pharmacological investigations (cellular bioactivity assays, receptor binding and modulation studies, enzyme inhibition and activation analyses, in vitro immunomodulatory effects, anti-infective biological activities) and in vivo pre-clinical pharmacological investigations in animal models, specific, detailed research findings directly attributable to the chemical compound this compound (Propanesulfenic acid) were not found within the scope of the provided search results.

The available information primarily defines the compound and lists it as a metabolite in broader studies, but does not provide specific data regarding its pharmacological activities as outlined in the request. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the pre-clinical biological activity profiles of this compound based on the current search results.

Pre Clinical Biological Activity Profiles of Cibulins

In Vivo Pre-clinical Pharmacological Investigations of Cibulins in Animal Models.

Specific Biological System Modulation in Animal Models.

Comprehensive pre-clinical studies specifically investigating the modulation of various biological systems by isolated this compound in animal models are not detailed in the currently accessible scientific literature. Research on plant extracts containing this compound, such as those from Mimosa pudica, indicates a range of biological activities, but these are typically attributed to the complex mixture of phytochemicals present rather than singling out this compound as the primary active component for specific systemic modulation.

Neurological System Investigations.

Direct investigations into the effects of this compound on the neurological system in pre-clinical animal models are not extensively documented. While other sulfonic acid derivatives, such as 3-amino-1-propanesulfonic acid (Homotaurine), have been studied for neuroprotective effects in conditions like Alzheimer's disease, these findings are not applicable to this compound. google.comnih.gov

Mechanistic Elucidation of Cibulins’ Cellular and Molecular Actions

Investigation of Cibulins' Cellular Effects beyond Specific Pathways.

Cellular Metabolism Perturbations

The orchestration of cellular metabolism is intrinsically linked to the cell cycle, ensuring that sufficient energy and biosynthetic precursors are available to support cell growth and division. nih.gov Cyclins and CDKs play a pivotal role in this coordination, influencing metabolic pathways to meet the fluctuating demands of the cell at different stages of its life.

Research has shown that in conditions like obesity-associated metabolic diseases, there is an increased expression of pro-inflammatory cytokines and an infiltration of inflammatory T cells in tissues like the liver. youtube.com These inflammatory cells exhibit an altered metabolic state, with an increase in the glycolytic pathway. youtube.com This suggests that skewing of cellular metabolism is crucial in regulating the functional outcome in a disease-specific manner. youtube.com

| Metabolic Process | Role of Cyclin-CDK Complexes | Key Findings |

| Glycolysis | Regulation of key glycolytic enzymes. | Increased glycolytic pathway activity is observed in highly inflammatory pathogenic T cells associated with metabolic diseases. youtube.com |

| Lipid Metabolism | Control of lipid synthesis and storage. | When cellular energy from catabolic processes surpasses demands, metabolites are stored in the form of lipids. nih.gov |

| Mitochondrial Respiration | Influence on mitochondrial biogenesis and function. | Impaired whole-cell O2 consumption and substrate utilization are seen in models of metabolic disturbance. researchgate.net |

Cell Growth and Differentiation Regulation

The decision for a cell to grow, differentiate, or remain quiescent is a fundamental aspect of biology, and cyclins are at the heart of this regulatory network. They control the progression through the various phases of the cell cycle, ensuring an orderly and timely execution of events leading to cell division.

The cell cycle is tightly controlled by checkpoints, primarily between the G1 and S phase, and between the G2 and mitosis phase. khanacademy.org Cyclins and their associated CDKs are the key proteins that govern these checkpoints. khanacademy.org The synthesis of different cyclins varies throughout the cell cycle, and their binding to CDKs activates the kinase activity, which in turn phosphorylates target proteins to drive the cell from one phase to the next. khanacademy.orgyoutube.com

For instance, the transition from the G1 to the S phase is a critical control point. Mitogenic signals, such as growth factors, induce the expression of D-type cyclins. nih.gov Cyclin D then complexes with CDK4 and CDK6, which phosphorylate the retinoblastoma protein (Rb). youtube.com This phosphorylation event causes Rb to release the transcription factor E2F, which then activates the transcription of genes necessary for S phase entry, including cyclin E. youtube.com

The transcription factor NF-κB has been identified as a positive mediator of cell growth, and its mechanism involves the regulation of cyclin D1. nih.govuwa.edu.aunih.gov Studies have shown that NF-κB activates cyclin D1 expression at the transcriptional level by directly binding to its promoter. nih.govuwa.edu.aunih.gov This regulation is crucial for promoting G1-to-S progression. nih.govnih.gov In models of muscle differentiation, NF-κB functions as an inhibitor of myogenesis by activating cyclin D1 expression. nih.govuwa.edu.au

| Cell Cycle Phase | Key Cyclin-CDK Complexes | Regulatory Role |

| G1 Phase | Cyclin D-CDK4/6, Cyclin E-CDK2 | Integration of extracellular signals, commitment to cell division, phosphorylation of Rb. youtube.comnih.gov |

| S Phase | Cyclin A-CDK2 | Initiation and regulation of DNA replication. youtube.com |

| G2/M Phase | Cyclin A-CDK1, Cyclin B-CDK1 | Preparation for and entry into mitosis. youtube.com |

Genetic Expression and Regulation Studies

The influence of cyclins extends to the fundamental level of gene expression. The regulation of cyclin gene expression itself is a critical aspect of cell cycle control, and in turn, cyclin-CDK complexes regulate the activity of various transcription factors, thereby controlling the expression of a multitude of genes.

The expression of cyclin genes is tightly regulated by various signaling pathways. For example, in breast cancer cells, the induction of cyclin D1 is an early event in response to mitogenic stimulation by growth factors and steroids. nih.gov Conversely, inhibition of cyclin D1 expression is an early response to growth-inhibiting signals. nih.gov This demonstrates that the transcriptional regulation of cyclin genes is a key mechanism for controlling cell proliferation.

The mechanisms for controlling gene expression are collectively known as gene regulation. youtube.com This can occur at multiple levels, including the transcriptional level, where the initiation of transcription is controlled. youtube.comyoutube.com The strength of a gene's promoter sequence can determine how effectively RNA polymerase binds and initiates transcription. youtube.com Regulatory proteins, such as activators and repressors, can bind to DNA sequences near the promoter to either enhance or block transcription. youtube.com

Studies on the transcription factor NF-κB have revealed its direct role in regulating cyclin D1 gene expression. nih.govuwa.edu.aunih.gov NF-κB binds to multiple sites in the cyclin D1 promoter, leading to its transcriptional activation. nih.govnih.gov This provides a direct link between a key signaling pathway and the cell cycle machinery.

Furthermore, the actin-binding protein cofilin has been shown to be involved in the control of G1 phase progression through its regulation of the cyclin-dependent kinase inhibitor p27(kip1). nih.gov Overexpression of cofilin leads to an upregulation of p27(kip1) at both the mRNA and protein levels, which in turn blocks G1 phase progression. nih.gov

| Regulatory Mechanism | Involvement of Cyclins | Key Research Findings |

| Transcriptional Regulation of Cyclin Genes | The expression of cyclin genes is induced by mitogenic signals and repressed by anti-proliferative signals. nih.gov | Growth factors and steroids induce cyclin D1 expression in breast cancer cells. nih.gov |

| Regulation of Transcription Factors by Cyclin-CDK Complexes | Cyclin-CDK complexes phosphorylate and regulate the activity of transcription factors like E2F. | Phosphorylation of Rb by Cyclin D-CDK4/6 leads to the activation of E2F. youtube.com |

| Upstream Regulation of Cyclin Modulators | Signaling pathways like NF-κB directly regulate the expression of key cell cycle components. | NF-κB directly binds to the cyclin D1 promoter to activate its transcription. nih.govuwa.edu.aunih.gov |

Structure Activity Relationship Sar Studies of Cibulins and Its Derivatives

Correlating Cibulins' Chemical Structure with Biological Activity

The core principle of SAR involves systematically altering a compound's chemical structure and observing the resulting changes in its biological activity. For a compound like this compound (propanesulfenic acid), which is characterized by a propyl group, a sulfenic acid moiety (-SOH), and its small size, SAR studies would typically explore how modifications to these features impact its biological functions, such as its role as a plant metabolite or any potential, yet undiscovered, bioactivities ontosight.aioup.com.

General approaches to correlating chemical structure with biological activity include:

Modifying Alkyl Chain Length: Altering the length or branching of the propyl chain could influence properties like lipophilicity, steric interactions, or binding affinity to potential biological targets.

Substitution on the Sulfur Atom: The sulfenic acid group (-SOH) is a key functional group. Modifications such as oxidation to sulfinic acid (-SO₂H) or sulfonic acid (-SO₃H), or reduction to a thiol (-SH), would drastically change the electronic and steric properties around the sulfur, potentially altering its reactivity and interaction with biological systems. For instance, while this compound is a sulfenic acid, other sulfonic acid derivatives have been explored for various biological activities, highlighting the importance of the sulfur oxidation state ontosight.aiontosight.aigoogle.comd-nb.infodrugbank.comepo.orgnih.gov.

Introduction of Other Functional Groups: Adding polar or non-polar groups, or incorporating cyclic structures, could affect solubility, membrane permeability, and specific interactions with proteins or other biomolecules.

However, specific detailed research findings or data tables correlating structural modifications of this compound (propanesulfenic acid) with quantifiable changes in biological activity are not extensively reported in the current scientific literature. Its known biological role is primarily linked to its emission as a volatile compound in Mimosa pudica oup.comnih.govresearchgate.netnih.gov.

Rational Design and Synthesis of this compound Analogs for SAR Probing

Rational design and synthesis involve a targeted approach to creating new chemical entities (analogs) based on an understanding of the parent compound's structure and hypothesized mechanism of action google.comresearchgate.netnih.govnih.govontosight.ai. For this compound, if a specific biological target or mechanism were identified, rational design could guide the synthesis of analogs to optimize its properties.

The process would typically involve:

Identification of Key Pharmacophoric Features: Determining which parts of the this compound molecule are essential for its observed biological effect (e.g., the sulfenic acid group, the propyl chain).

Hypothesis Generation: Proposing specific structural changes (e.g., adding a halogen, changing the alkyl chain, isosteric replacement) that are predicted to enhance or alter activity.

Synthesis of Analogs: Developing synthetic routes to produce these precisely modified this compound analogs. This often involves multi-step organic synthesis google.comnih.govontosight.ai.

Biological Evaluation: Testing the synthesized analogs in relevant biological assays to determine their activity profiles.

Iterative Optimization: Using the SAR data from the initial set of analogs to refine hypotheses and design further generations of compounds.

While the principles of rational design and synthesis are well-established in chemical research, there is no publicly available evidence of extensive rational design and synthesis programs specifically focused on this compound analogs for SAR probing in a broader pharmacological context.

Computational Approaches in this compound SAR Analysis (e.g., QSAR)

Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, play a crucial role in modern SAR analysis by establishing mathematical relationships between molecular descriptors (numerical representations of chemical structure) and biological activity nih.govresearchgate.netnih.govontosight.aitjdr.org. These methods can predict the activity of new, unsynthesized compounds, guide synthesis, and provide insights into the molecular features critical for activity nih.govnih.govcollaborativedrug.com.

For this compound, if sufficient biological activity data were available for a series of its derivatives, QSAR studies could be employed to:

Generate Molecular Descriptors: Calculate various physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk, hydrogen bonding capabilities) and structural features for this compound and its potential analogs.

Build Predictive Models: Use statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, neural networks) to correlate these descriptors with observed biological activities.

Identify Key Structural Determinants: Pinpoint which molecular features or properties are most influential in determining the biological activity. For example, a QSAR model might reveal that the specific oxidation state of the sulfur or the length of the alkyl chain is crucial for its biological role.

Virtual Screening: Predict the activity of a large number of hypothetical this compound analogs in silico before their actual synthesis, thus prioritizing promising candidates for experimental validation.

However, similar to the direct SAR studies and rational design efforts, there is a distinct lack of published QSAR analyses specifically focused on this compound (propanesulfenic acid) and its derivatives. General QSAR methodologies are widely applied in drug discovery for other compound classes nih.govresearchgate.netnih.govontosight.ainih.govtjdr.org, but specific applications to this compound are not documented.

Synthetic Strategies and Chemical Modification of Cibulins for Research

Total Synthesis Approaches for Cibulins.

As of the current available information, comprehensive total synthesis approaches specifically dedicated to this compound (propanesulfenic acid) have not been detailed in the search results. The inherent instability and reactivity often associated with sulfenic acids can present significant challenges in their isolation and synthetic manipulation, which might contribute to the limited reports on their direct total synthesis.

Semisynthetic Routes for this compound and its Derivatives.

Chemoenzymatic Synthesis Methodologies for this compound.

Similarly, specific chemoenzymatic synthesis methodologies for this compound have not been identified in the current search. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is often employed for its stereoselectivity and efficiency in synthesizing complex molecules. While chemoenzymatic approaches have been successfully applied to various other chemical compounds, their application to this compound is not reported in the provided information. uni.luimm.azhmdb.cachemspider.comresearchgate.net

Advanced Analytical Methodologies for Cibulins Research

Chromatographic Techniques for Cibulins Quantification and Purity Assessment

Chromatographic techniques are indispensable for separating, identifying, and quantifying components within complex mixtures, making them crucial for assessing the purity and concentration of this compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantification and purity assessment of various organic compounds, including those structurally related to this compound. While specific detailed research findings on the direct HPLC quantification of this compound (propanesulfenic acid) are not extensively documented, the principles and applications of HPLC are highly relevant. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the precise measurement of analyte concentrations and the detection of impurities.

For compounds like this compound, reversed-phase HPLC (RP-HPLC) is typically employed due to its versatility and suitability for a broad range of organic molecules. A common setup involves a C18 column and a mobile phase consisting of an aqueous component (e.g., phosphoric acid buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) nih.govshimadzu.com. Detection is often achieved using UV-Vis detectors, typically in the 200-210 nm range for organic acids, though the presence of other functional groups in this compound might allow for detection at different wavelengths shimadzu.com.

Typical HPLC Parameters for Small Organic Acids (Applicable to this compound):

| Parameter | Typical Range/Value | Reference |

| Column Type | RP C18 (e.g., 250 mm × 4.6 mm × 5 μm) | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | nih.govnih.gov |

| pH of Mobile Phase | Acidic (e.g., pH 2.6-4.5) | nih.govshimadzu.comnih.govedpsciences.org |

| Flow Rate | 0.5-1.2 mL/min | nih.govedpsciences.org |

| Detection Wavelength | 200-254 nm (UV-Vis) | nih.govshimadzu.comnih.gov |

| Injection Volume | 10-20 µL | nih.govedpsciences.org |

| Temperature | Ambient or controlled (e.g., 40°C) | edpsciences.orgresearchgate.net |

Validation of HPLC methods for quantification involves assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) nih.govresearchgate.netresearchgate.netoatext.com. For instance, studies on other organic acids have shown linearity with correlation coefficients (R²) typically above 0.999, and recoveries ranging from 90% to over 100% nih.govresearchgate.netresearchgate.netoatext.com. These rigorous validation steps ensure the reliability of the analytical data for this compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful chromatographic technique, particularly suited for volatile or semi-volatile compounds. While this compound (propanesulfenic acid) are relatively small and could potentially be analyzed by GC, direct reports on its specific GC application are limited. However, GC is routinely used for the analysis of various organic acids and their derivatives chrom-china.comoup.com. For compounds that are not sufficiently volatile or thermally stable, derivatization steps (e.g., silylation or esterification) can be employed to convert them into suitable forms for GC analysis oup.comontosight.ai.

A typical GC system for organic acids involves a capillary column (e.g., HP-INNOWAX) and a flame ionization detector (FID) chrom-china.com. Mass spectrometry (MS) is often coupled with GC (GC-MS) to provide highly specific identification and quantification, especially in complex matrices shimadzu.comoatext.comcurrenta.denist.gov. GC-MS offers advantages in sensitivity and selectivity, allowing for the detection of compounds even at very low concentrations currenta.de.

General GC Parameters for Organic Acids (Applicable to this compound after Derivatization if needed):

| Parameter | Typical Range/Value | Reference |

| Column Type | Capillary (e.g., HP-INNOWAX) | chrom-china.com |

| Carrier Gas | Helium (He) | researchgate.netcurrenta.de |

| Flow Rate | 1.0 mL/min | currenta.de |

| Injector Temperature | 250-280 °C | researchgate.netcurrenta.de |

| Oven Temperature Program | Initial 40-100°C, ramp to 240-280°C | researchgate.netoup.comcurrenta.de |

| Detector | FID or MS (GC-MS) | shimadzu.comoatext.comchrom-china.comcurrenta.de |

| Injection Volume | 1 µL | currenta.de |

GC methods are validated for linearity, recovery, and precision, with reported recoveries for organic acids typically ranging from 87.5% to over 100% and relative standard deviations (RSD) below 7% chrom-china.com.

Spectroscopic Techniques for this compound Structural Elucidation and Detection

Spectroscopic techniques provide invaluable information about the molecular structure and composition of this compound, enabling their definitive identification and characterization.

Mass Spectrometry (MS) in this compound Research

Mass Spectrometry (MS) is a powerful analytical tool for determining the molecular weight and structural information of compounds, even from minute quantities currenta.demdpi.com. For this compound (propanesulfenic acid, C3H8OS), MS plays a critical role in its detection and structural elucidation. PubChem provides predicted mass spectrometry adducts for this compound, including [M+H]+ at m/z 93.036866 and [M+Na]+ at m/z 115.01881 uni.lu. This inherent data suggests that this compound can be readily analyzed by MS.

High-resolution mass spectrometers, such as Quadrupole-Time-of-Flight (Q-ToF) instruments coupled with electrospray ionization (ESI), are commonly used for structural elucidation currenta.de. These instruments offer high mass accuracy, allowing for the confident determination of elemental compositions, and high resolution, which can reveal isotope patterns specific to a compound's elemental makeup currenta.demdpi.com. Tandem MS (MS/MS or MSn) experiments are crucial for obtaining detailed structural information. By fragmenting the intact molecular ion or protonated/deprotonated molecules, characteristic fragment ions are generated, providing insights into the compound's substructures currenta.demdpi.com.

MS can be coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) to analyze complex mixtures containing this compound currenta.demdpi.com. LC-MS is particularly suitable for non-volatile and semi-volatile substances, while GC-MS is preferred for volatile compounds currenta.de. Electron ionization (EI) in GC-MS often leads to extensive fragmentation, which is highly informative for structural elucidation, whereas chemical ionization (CI) can provide clearer molecular ion peaks currenta.de.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy is a definitive technique for determining the complete molecular structure of organic compounds. For this compound (propanesulfenic acid), NMR provides detailed insights into its atomic connectivity and spatial arrangement. The Human Metabolome Database (HMDB) provides predicted 1D 1H NMR spectra for this compound (propanesulfenic acid), indicating its amenability to NMR analysis nih.govuni.lu.

Both 1D (e.g., 1H NMR, 13C NMR) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed for comprehensive structural elucidation edpsciences.orgresearchgate.net.

1H NMR provides information on the number of different types of protons and their chemical environments, as well as their connectivity through spin-spin coupling researchgate.net.

13C NMR reveals the carbon skeleton of the molecule, with chemical shifts providing information about the hybridization and electronic environment of each carbon atom researchgate.net.

In metabolomics research, 1H NMR spectroscopy is frequently used for the identification and quantification of metabolites in biological fluids researchgate.netscientificlabs.co.uk. Internal standards like 3-(Trimethylsilyl)-1-propanesulfonic acid (DSS) are commonly used in NMR-based metabolomics for chemical shift referencing and quantification nih.govscientificlabs.co.uk. The sensitivity of NMR chemical shifts to environmental factors like pH can also be leveraged for identification purposes researchgate.net.

"Omics" Technologies in this compound Metabolism and Biological Activity Research

"Omics" technologies, particularly metabolomics, are increasingly applied to understand the metabolism and biological activity of compounds like this compound. Metabolomics involves the comprehensive study of metabolites within a biological system, providing a snapshot of the physiological state mdpi.com. This compound (propanesulfenic acid) has been reported as a plant metabolite and is listed in metabolomics databases nih.govuni.luscientificlabs.co.ukscribd.com, highlighting its relevance in metabolic studies.

The identification of this compound in metabolomics studies often relies on high-throughput analytical platforms, primarily Mass Spectrometry (MS)-based techniques (e.g., LC-MS, GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy mdpi.comresearchgate.netscientificlabs.co.ukscribd.com. These technologies enable the untargeted measurement of a wide range of metabolites, allowing researchers to identify changes in metabolic profiles in response to various stimuli or conditions nist.govmdpi.comscribd.comkcl.ac.uk.

Role of Omics Technologies in this compound Research:

Metabolic Pathway Elucidation: Metabolomics can help to map the metabolic pathways in which this compound are involved, identifying precursors, intermediates, and downstream products. This is crucial for understanding its biosynthesis and degradation within organisms mdpi.comkcl.ac.ukmdpi.com.

Biological Activity Assessment: By analyzing changes in metabolite levels in response to this compound' presence or absence, researchers can infer its biological roles and effects on cellular processes. For instance, if this compound are involved in plant defense, metabolomics could reveal the upregulation of other defense-related metabolites (e.g., pipecolic acid, salicylic (B10762653) acid, gentisic acid, cinnamic acid derivatives) in its presence mdpi.com.

Biomarker Discovery: Omics approaches can identify this compound or its related metabolites as potential biomarkers for specific biological states, stress responses, or interactions within a biological system nist.govscribd.com.

Integrated Multi-omics Analysis: Combining metabolomics data with other omics data, such as genomics, transcriptomics, and proteomics, provides a more holistic understanding of the complex biological systems and the role of this compound within them nist.govmdpi.commdpi.com. This integrated approach can link information at different biomolecular levels, offering a more accurate and complete picture of adaptive mechanisms or biological functions mdpi.commdpi.com.

For example, studies using LC-MS-based metabolomics have identified key metabolites involved in plant defense responses, such as amino acids and phenolic compounds, by analyzing changes in their accumulation mdpi.com. Such approaches could be directly applied to investigate the biological activity of this compound, especially given its reported role as a plant metabolite nih.govuni.lu.

Future Directions and Emerging Research Avenues for Cibulins

Innovations in Cibulins Biosynthetic Engineering.

This compound, as a natural plant metabolite nih.gov, inherently suggests a biosynthetic pathway within organisms like Mimosa pudica nih.gov. Innovations in biosynthetic engineering generally aim to optimize the production of natural compounds or to engineer novel molecules with enhanced properties. For this compound, future research could theoretically focus on elucidating and manipulating its natural biosynthetic pathway. This could involve identifying the enzymes and genes responsible for its synthesis in plants.

Potential innovations could include:

Pathway Elucidation and Optimization: Detailed mapping of the enzymatic steps involved in this compound biosynthesis could enable metabolic engineering strategies. This might involve overexpressing key enzymes or introducing heterologous genes into suitable microbial hosts (e.g., bacteria or yeast) to achieve scalable and controlled production of this compound, moving beyond its natural plant source.

Synthetic Biology Approaches: Employing synthetic biology tools could allow for the design of customized microbial cell factories for this compound production. This could facilitate the generation of this compound or its analogs with modified structures, potentially leading to compounds with altered stability or biological activity.

CRISPR-Cas Systems for Plant Enhancement: Genetic engineering techniques, such as CRISPR-Cas, could be applied to enhance this compound production directly within Mimosa pudica or transfer its biosynthetic machinery into other plant species for improved yield or easier harvesting.

Currently, specific innovations in the biosynthetic engineering of this compound are not detailed in the provided search results. However, the principles of natural product biosynthesis and metabolic engineering offer a clear path for future exploration if this compound' biological significance warrants such efforts.

Expanding the Scope of Pre-clinical this compound Research Models.

The absence of specific pre-clinical research models for this compound in existing literature suggests that its biological activities, beyond its role as a plant metabolite, have not been extensively investigated in a drug discovery context. However, if this compound were to be explored for potential therapeutic applications, a comprehensive suite of pre-clinical models would be essential. Pre-clinical models are crucial for understanding disease mechanisms, identifying drug targets, and evaluating the efficacy and mechanism of action of novel agents crownbio.comnih.govmdpi.com.

Future directions for expanding the scope of pre-clinical research models for this compound would involve:

In Vitro Cell-Based Assays: Initial studies would likely involve a range of cell lines to assess this compound' effects on cellular processes, such as proliferation, viability, and specific signaling pathways. These models are advantageous due to their ease of management, cost-effectiveness, and high proliferation rates nih.gov.

Organoid Models: Advanced in vitro models like organoids, which are three-dimensional cell cultures mimicking organ structures and functions, could provide a more physiologically relevant system to study this compound' impact on specific tissues or organs nih.gov.

Patient-Derived Xenograft (PDX) Models: If this compound showed promise in specific disease areas, PDX models could be utilized. These models involve implanting patient-derived tumor tissue into immunocompromised mice, offering a highly translational system that retains the heterogeneity and molecular characteristics of human tumors crownbio.comnih.govmdpi.com. PDX models are valuable for organizing potential clinical indications and identifying drug efficacy biomarkers nih.gov.

Genetically Engineered Mouse Models (GEMMs): For studying long-term effects or specific genetic interactions, GEMMs could be developed or utilized to investigate this compound' actions within a living system that mimics human disease conditions nih.govmdpi.com.

Integrated Multi-Omics Approaches: Combining pre-clinical models with omics technologies (genomics, proteomics, metabolomics) could provide a holistic understanding of this compound' effects at a molecular level, helping to identify biomarkers or mechanisms of action.

The selection of appropriate pre-clinical models would depend on the specific biological hypotheses being tested for this compound.

Development of Advanced Computational Models for this compound' Actions.

Computational modeling plays an increasingly vital role in modern chemical and pharmaceutical research, offering cost-effective and efficient ways to predict compound properties, interactions, and potential biological activities pharmafeatures.cominsilicotrials.comdrug-dev.comnih.gov. For this compound, the development of advanced computational models could provide significant insights into its molecular behavior and potential applications, especially given the current limited experimental data.

Future directions in this area could include:

Molecular Docking and Dynamics Simulations: Computational methods like molecular docking could be used to predict how this compound interacts with potential protein targets or receptors, providing insights into its mechanism of action. Molecular dynamics simulations could further explore the stability of these interactions and the conformational changes of this compound and its binding partners over time drug-dev.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of this compound analogs were synthesized or identified, QSAR models could be developed to correlate their chemical structures with observed biological activities. This would enable the prediction of activity for new, unsynthesized analogs and guide the design of more potent or selective compounds.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling (Theoretical): While this compound' in vivo pharmacology is not detailed, if it were to enter drug development, in silico PK/PD models could be developed to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationships nih.govnih.gov. These models can simulate complex biological processes and evaluate various treatment conditions pharmafeatures.com.

Machine Learning and Artificial Intelligence (AI): AI and machine learning algorithms could be trained on existing chemical and biological data to predict this compound' properties, potential toxicities, or interactions with a vast array of biological systems. This could accelerate the identification of new research directions for this compound insilicotrials.com.

Quantum Mechanics (QM) Simulations: QM simulations could be employed to understand the electronic structure and reactivity of this compound, providing fundamental insights into its chemical behavior and potential reaction pathways within biological systems drug-dev.com.

These computational approaches would allow researchers to explore the potential of this compound in a virtual environment, reducing the need for extensive and costly experimental work, and guiding future experimental designs.

Q & A

How should researchers design experiments involving Cibulins to ensure reproducibility and validity?

(Basic)

To ensure reproducibility, experiments must clearly define independent/dependent variables and controls. For example:

- Variables : Specify concentrations, solvents, and environmental conditions (e.g., temperature, pH) .

- Controls : Include negative/positive controls for biological assays and solvent-only baselines for physicochemical studies .

- Protocols : Use validated methods (e.g., ICH guidelines for stability testing) and document deviations meticulously .

- Statistical Tools : Apply ANOVA or regression models to assess variability, with pre-specified significance thresholds (e.g., p < 0.05) .

What analytical techniques are most suitable for characterizing this compound’ physicochemical properties?

(Basic)

Prioritize techniques that quantify purity, stability, and structural integrity:

- HPLC/UPLC : For purity analysis, specify column type (e.g., C18), mobile phase, and detection wavelength .

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm molecular structure, referencing deuterated solvents (e.g., DMSO-d6) .

- Mass Spectrometry : Employ HRMS (High-Resolution MS) to verify molecular weight and fragmentation patterns .

- Thermal Analysis : DSC (Differential Scanning Calorimetry) to assess melting points and polymorphic transitions .

How can researchers establish appropriate controls when studying this compound’ biological activity?

(Basic)

Controls must isolate target effects from confounding variables:

- Negative Controls : Use vehicle-only (e.g., DMSO) and sham-treated groups in cellular assays .

- Positive Controls : Include known agonists/antagonists (e.g., cisplatin in cytotoxicity studies) .

- Blinding : Implement double-blinding in in vivo studies to reduce bias .

- Replication : Perform triplicate measurements and independent experimental repeats .

How should researchers address contradictory data in studies investigating this compound’ mechanisms of action?

(Advanced)

Contradictions often arise from methodological variability or contextual factors:

- Source Analysis : Compare protocols (e.g., cell lines, exposure durations) to identify confounding variables .

- Meta-Analysis : Aggregate datasets using PRISMA guidelines to assess effect sizes across studies .

- Mechanistic Profiling : Combine in silico docking (e.g., AutoDock Vina) with functional assays (e.g., CRISPR knockouts) to validate targets .

- Reporting Standards : Disclose all raw data and analytical pipelines to enable third-party verification .

What computational strategies can predict this compound’ interactions with biological targets?

(Advanced)

Leverage multi-scale modeling approaches:

- Molecular Dynamics (MD) : Simulate binding kinetics using force fields (e.g., AMBER) and solvation models .

- QSAR Modeling : Train models on structural descriptors (e.g., logP, polar surface area) to predict activity .

- Network Pharmacology : Map this compound’ targets onto protein interaction networks (e.g., STRING DB) to identify off-target effects .

- Validation : Cross-reference predictions with experimental data (e.g., SPR binding assays) .

What methodological considerations are critical when scaling up this compound’ synthesis for preclinical studies?

(Advanced)

Focus on reproducibility and safety without commercial bias:

- Process Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, reaction time) .

- Purification : Implement orthogonal methods (e.g., column chromatography followed by recrystallization) to ensure ≥95% purity .

- Stability Testing : Conduct accelerated degradation studies under ICH Q1A guidelines to assess shelf-life .

- Toxicity Screening : Perform Ames tests and in vitro hepatotoxicity assays early to derisk further development .

How can frameworks like PICO or FINER improve hypothesis development in this compound research?

(Advanced)

Apply structured frameworks to refine research questions:

- PICO : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (standard chemotherapeutics), and Outcome (apoptosis rate) .

- FINER Criteria : Ensure hypotheses are Feasible (resources available), Interesting (addresses knowledge gaps), Novel (new mechanisms), Ethical (IRB-approved), and Relevant (therapeutic potential) .

- Iterative Refinement : Pilot studies to test feasibility before full-scale experiments .

What integrative approaches resolve discrepancies between in vitro and in vivo efficacy data for this compound?

(Advanced)

Bridge gaps using translational models:

- Pharmacokinetic Profiling : Measure bioavailability (e.g., Cmax, AUC) via LC-MS/MS in plasma .

- 3D Culture Models : Use spheroids/organoids to mimic in vivo tissue complexity better than 2D monolayers .

- Multi-Omics Integration : Correlate transcriptomic (RNA-seq) and proteomic (LC-MS) data to identify resistance mechanisms .

- Dose Escalation Studies : Apply Fibonacci sequences in preclinical trials to determine MTD (Maximum Tolerated Dose) .

How should researchers validate this compound’ selectivity across related biological targets?

(Advanced)

Employ orthogonal validation strategies:

- Kinase Profiling : Use panels (e.g., Eurofins KinaseScan) to assess off-target inhibition .

- CRISPR Screening : Perform genome-wide knockouts to identify synthetic lethal interactions .

- Structural Biology : Solve co-crystal structures (X-ray crystallography) to confirm binding poses .

- Functional Redundancy Tests : Evaluate activity in isoform-knockout models (e.g., PKCα vs. PKCβ) .

What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

(Basic)

Use non-linear regression models:

- Hill Equation : Fit sigmoidal curves to calculate EC50/IC50 and Hill coefficients .

- Bootstrap Analysis : Estimate confidence intervals for potency metrics .

- ANCOVA : Adjust for covariates (e.g., cell confluency) in dose-response comparisons .

- Software : Implement tools like GraphPad Prism or R (drc package) for robust curve-fitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.